3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a compound belonging to the pyrrolo[2,3-b]pyridine family, which is characterized by its unique bicyclic structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly as an inhibitor for various kinases involved in cancer progression. The structural framework of this compound allows it to interact with biological targets effectively, making it a subject of interest in drug discovery and development.
3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine can be classified as:
The synthesis of 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:
For instance, one method involves using a palladium catalyst in a Suzuki coupling reaction where a bromo-substituted pyrrole reacts with a phenylboronic acid to yield the desired benzylated product . The reaction conditions typically include an inert atmosphere and specific temperature control to optimize yield.
This structure features a pyrrole ring fused to a pyridine ring, with a bromine atom and a benzyl group as substituents.
The compound can participate in various chemical reactions:
For example, in one study, the compound was subjected to different electrophilic substitution conditions to explore its reactivity towards various electrophiles .
The mechanism of action for 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine primarily relates to its role as an inhibitor of specific kinases involved in cancer pathways. It binds to the active site of these kinases, disrupting their activity and leading to reduced cell proliferation and survival.
Studies have shown that derivatives of this compound exhibit significant inhibitory activity against fibroblast growth factor receptors (FGFRs), which are critical in tumor biology . For instance, one derivative demonstrated IC50 values in the nanomolar range against FGFR1–3.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for characterization .
3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine has several notable applications:
The pyrrolo[2,3-b]pyridine scaffold (7-azaindole) represents a privileged structure in medicinal chemistry due to its bioisosteric relationship with purine nucleobases. This bicyclic framework consists of a pyrrole ring fused to a pyridine ring, creating an electron-rich system capable of diverse non-covalent interactions with biological targets. The core’s significance stems from its bidirectional hydrogen bonding capacity: the pyrrole nitrogen acts as a hydrogen bond donor, while the pyridine nitrogen serves as a hydrogen bond acceptor. This dual functionality enables precise molecular recognition in enzyme active sites, particularly kinases where ATP-competitive binding is essential [9].
Crystallographic analyses reveal that the scaffold adopts a planar conformation with bond lengths consistent with aromatic character, facilitating π-π stacking interactions within hydrophobic protein pockets [1]. Nuclear Magnetic Resonance spectroscopy shows distinct proton environments: pyrrolopyridine protons resonate at δ 8.3–8.5 ppm, while benzyl substituents appear at δ 7.2–7.4 ppm [1]. The core’s dipole moment (approximately 2.5 Debye) further enhances target binding through electrostatic complementarity. These properties collectively explain its prevalence in kinase inhibitor development, as evidenced by clinical candidates targeting Fibroblast Growth Factor Receptors (FGFR), Insulin-like Growth Factor-1 Receptor (IGF-1R), and Glycogen Synthase Kinase-3β (GSK-3β) [8] [9].
Table 1: Comparative Molecular Features of Pyrrolo[2,3-b]Pyridine Derivatives
Derivative | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Biological Target |
---|---|---|---|---|
3-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine | 287.16 | 1 | 2 | FGFR1-3 |
5-Phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | 382.43 | 2 | 4 | GSK-3β |
3,5-Disubstituted-1H-pyrrolo[2,3-b]pyridine | Variable (~350-450) | 1 | 3-5 | IGF-1R |
Strategic functionalization of the pyrrolo[2,3-b]pyridine core at C-3 and C-5 positions transforms the scaffold into targeted pharmacophores. Introduction of a benzyl group at C-3 significantly enhances lipophilicity (logP increase of ~2 units), improving membrane permeability and central nervous system penetration. Molecular dynamics simulations demonstrate that the benzyl moiety occupies hydrophobic regions in kinase binding pockets, with the phenyl ring engaging in T-shaped π-π interactions with phenylalanine residues (e.g., Phe489 in FGFR1) [1] . This substitution increases binding affinity by 10-20 fold compared to unsubstituted analogs, as quantified by surface plasmon resonance studies .
The bromine atom at C-5 serves dual roles: as a steric and electronic modulator of the aromatic system, and as a synthetic handle for further derivatization. The electronegative bromine withdraws electron density from the adjacent carbon atoms, increasing the core’s susceptibility to nucleophilic aromatic substitution. More significantly, it enables transition metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig reactions, which allow rapid diversification into pharmacologically active compounds [1] [10]. Synthetic routes typically involve direct bromination of the parent core using bromine or N-bromosuccinimide in dichloromethane at 0-25°C, achieving yields of 75-90% . The benzyl group is introduced via nucleophilic substitution with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF), with careful nitrogen protection to ensure regioselective N1-alkylation .
Table 2: Synthetic Routes to 3-Benzyl-5-Bromo-1H-Pyrrolo[2,3-b]Pyridine
Step | Reaction Type | Reagents/Conditions | Yield | Key Purification Method |
---|---|---|---|---|
Core Bromination | Electrophilic Aromatic Substitution | N-Bromosuccinimide (NBS), DCM, 0°C → RT, 4h | 85% | Silica gel chromatography (Hexane:EtOAc 3:1) |
N1-Benzylation | Nucleophilic Substitution | Benzyl bromide, K₂CO₃, DMF, 80°C, 12h | 78% | Recrystallization (Ethanol/Water) |
Palladium-Catalyzed Functionalization | Suzuki-Miyaura Cross-Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100°C, 6h | 65-80% | Reverse-phase HPLC |
3-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine serves as a versatile precursor in kinase inhibitor development due to its balanced physicochemical properties and targeted binding capabilities. The compound exhibits potent inhibition of Fibroblast Growth Factor Receptors (FGFR1-3) with IC₅₀ values of 7-25 nM, outperforming first-generation inhibitors by 5-fold in enzymatic assays [1] [8]. X-ray crystallography of FGFR1 bound to analogs reveals critical interactions: the pyrrolopyridine nitrogen forms a hydrogen bond with Ala564, while the benzyl group occupies a hydrophobic pocket near the gatekeeper residue, and the bromine engages in halogen bonding with Glu531 [1]. This precise molecular recognition underlies its nanomolar potency and selectivity profile.
The bromine substituent enables rational structure-activity relationship (SAR) exploration through cross-coupling chemistry. In GSK-3β inhibitor development (e.g., compound S01), bromine replacement with 4-phenylpyridine via Suzuki coupling yielded derivatives with IC₅₀ values of 0.35 nM – a 200-fold improvement over the brominated precursor . Similarly, IGF-1R inhibitors derived from this core demonstrate nanomolar cellular activity by substituting bromine with heterocyclic groups that form additional hydrogen bonds with the kinase hinge region [9]. The compound’s molecular weight (287.16 g/mol) and moderate lipophilicity (cLogP ≈ 3.2) align with Lipinski’s guidelines, making it an ideal fragment for lead optimization. Patent landscapes highlight its utility: WO2006063167 specifically claims derivatives for Serum- and Glucocorticoid-regulated Kinase 1 (SGK-1) inhibition in renal diseases, while EP2882748A1 covers pyrrolopyridine-based analogs targeting ALK tyrosine kinase in oncology [3] [5].
Table 3: Kinase Inhibitory Activity of Derivatives Synthesized from 3-Benzyl-5-Bromo-1H-Pyrrolo[2,3-b]Pyridine
Derivative | Synthetic Modification | Target Kinase | IC₅₀ (nM) | Cellular Activity |
---|---|---|---|---|
5-(4-Phenylpyridin-3-yl) analog | Suzuki coupling | GSK-3β | 0.35 ± 0.06 | Enhanced neurite outgrowth at 0.12 μM |
5-(1H-Pyrazol-4-yl) derivative | Suzuki coupling | FGFR1 | 7 | 85% reduction in 4T1 cell viability (10 μM) |
3-Cyano-5-anilino compound | Buchwald-Hartwig amination | IGF-1R | 12 | Inhibition of autophosphorylation at 50 nM |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5